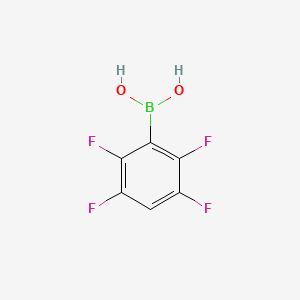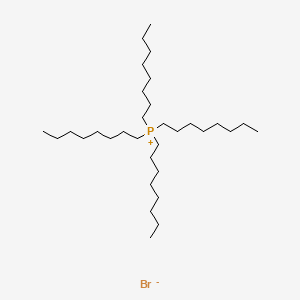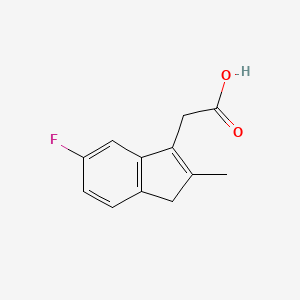
(2,3,5,6-tetrafluorophenyl)boronic Acid
Overview
Description
(2,3,5,6-tetrafluorophenyl)boronic Acid is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to two oxygen atoms in a B(OH)2 group . They are used as building blocks and synthetic intermediates . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .
Molecular Structure Analysis
The molecular structure of (2,3,5,6-tetrafluorophenyl)boronic Acid consists of a boron atom bonded to two oxygen atoms in a B(OH)2 group, and a phenyl ring substituted with four fluorine atoms .Chemical Reactions Analysis
Boronic acids, including (2,3,5,6-tetrafluorophenyl)boronic Acid, are utilized in the palladium-catalyzed Suzuki reaction to synthesize several cross-coupled aromatic compounds .Physical And Chemical Properties Analysis
The molecular weight of (2,3,5,6-tetrafluorophenyl)boronic Acid is 193.89 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . Its exact mass and monoisotopic mass are 194.0162221 g/mol .Scientific Research Applications
Synthesis of Conducting Polymers
The compound has been used in the synthesis of a donor-acceptor type π-conjugated conducting polymer, poly[(2,3,5,6-tetrafluorophenyl)-2,3-dihydro-thieno[3,4-b][1,4]dioxine)], P(EDOT-4FPH). This polymer was designed and synthesized by direct arylation polymerization method .
Solvatochromic Studies
The synthesized polymer P(EDOT-4FPH) exhibited positive solvatochromism with a large Stoke’s shift from 2310 cm−1 to 4152 cm−1 in solutions of varying polarity .
Non-linear Optical Properties
The third-order non-linear optical properties of the copolymer P(EDOT-4FPH) were observed using the open-aperture Z-scan technique at 532 nm in DMSO solvent .
Cross-Coupling Reactions
Borinic acids, including (2,3,5,6-tetrafluorophenyl)boronic Acid, are used in cross-coupling reactions .
Catalysis
Borinic acids are used in catalysis, where they can coordinate alcohols, diols, amino alcohols, etc., and catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
Medicinal Chemistry
Borinic acids have been used in medicinal chemistry for the synthesis of bioactive compounds .
Polymer and Optoelectronics Materials
Borinic acids are used in the synthesis of polymer or optoelectronics materials .
Synthesis of Radioiodinated Phenylalanine Derivative
2,3,5,6-Tetrafluorophenylboronic acid was used in the preparation of a radioiodinated phenylalanine derivative, which is useful in peptide synthesis .
Future Directions
The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Mechanism of Action
Target of Action
The primary target of (2,3,5,6-tetrafluorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis for the formation of carbon-carbon bonds .
Mode of Action
The (2,3,5,6-tetrafluorophenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by (2,3,5,6-tetrafluorophenyl)boronic acid is the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction is due to the exceptionally mild and functional group tolerant reaction conditions, the relatively stable nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its stability and reactivity make it a valuable reagent in various chemical reactions.
Result of Action
The result of the action of (2,3,5,6-tetrafluorophenyl)boronic acid is the formation of a new carbon-carbon bond through the Suzuki-Miyaura coupling reaction . This reaction is widely applied in the synthesis of various organic compounds .
Action Environment
The action of (2,3,5,6-tetrafluorophenyl)boronic acid is influenced by various environmental factors. For instance, the compound is less susceptible to spontaneous hydrolysis during conjugation reactions . Moreover, it is stable for several hours at the basic pH typically used for reactions . The compound should be stored in an inert atmosphere and under -20°c to maintain its stability .
properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BF4O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORPNEUIIZJCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC(=C1F)F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382552 | |
| Record name | (2,3,5,6-Tetrafluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3,5,6-tetrafluorophenyl)boronic Acid | |
CAS RN |
511295-01-5 | |
| Record name | B-(2,3,5,6-Tetrafluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511295-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3,5,6-Tetrafluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-Tetrafluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone](/img/structure/B1304904.png)






